Cas no 1566254-75-8 (3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one)

3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one
- 1566254-75-8
- EN300-1106733
- 3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one
-
- インチ: 1S/C10H15BrN2O2/c1-7(2)15-4-3-13-5-8(11)10(14)9(12)6-13/h5-7H,3-4,12H2,1-2H3
- InChIKey: KJQHGKNGCBYZRN-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=CN(C=1)CCOC(C)C)N)=O
計算された属性
- せいみつぶんしりょう: 274.03169g/mol
- どういたいしつりょう: 274.03169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106733-0.1g |
3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |
1566254-75-8 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1106733-5.0g |
3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |
1566254-75-8 | 5g |
$3770.0 | 2023-05-24 | ||
Enamine | EN300-1106733-2.5g |
3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |
1566254-75-8 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
Enamine | EN300-1106733-10g |
3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |
1566254-75-8 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Enamine | EN300-1106733-5g |
3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |
1566254-75-8 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1106733-0.05g |
3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |
1566254-75-8 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
Enamine | EN300-1106733-1.0g |
3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |
1566254-75-8 | 1g |
$1299.0 | 2023-05-24 | ||
Enamine | EN300-1106733-0.5g |
3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |
1566254-75-8 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1106733-0.25g |
3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |
1566254-75-8 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1106733-10.0g |
3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |
1566254-75-8 | 10g |
$5590.0 | 2023-05-24 |
3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-oneに関する追加情報
Introduction to 3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one (CAS No. 1566254-75-8)
3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 1566254-75-8, belongs to the dihydropyridine class of molecules, which are well-known for their diverse applications in medicinal chemistry. The presence of multiple functional groups, including an amino group, a bromine substituent, and an ethoxyethyl side chain, makes this molecule a promising candidate for further exploration in drug discovery and development.
The structural framework of 3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one incorporates a dihydropyridine core, which is characterized by a six-membered aromatic system with two nitrogen atoms. This core structure is known to exhibit various biological activities, including vasodilation effects, which have been extensively studied in the context of cardiovascular drugs. The addition of a bromine atom at the 5-position introduces electrophilic properties that can be exploited for further chemical modifications, while the amino group at the 3-position provides a site for hydrogen bonding interactions with biological targets.
One of the most intriguing aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacophores. The ethoxyethyl side chain attached to the dihydropyridine ring adds flexibility to the molecule, allowing for conformational diversity that can be fine-tuned to optimize binding affinity and pharmacokinetic profiles. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such molecules with high precision, facilitating the design of novel derivatives with enhanced therapeutic potential.
In recent years, there has been growing interest in exploring dihydropyridine derivatives for their potential applications beyond traditional cardiovascular therapies. Studies have shown that modifications in this class of compounds can lead to novel scaffolds with anti-inflammatory, anticancer, and antimicrobial properties. The bromine substituent in 3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in constructing complex molecular architectures.
The propan-2-yloxy group at the 1-position introduces an oxygen-rich moiety that can enhance solubility and metabolic stability, critical factors for drug-like properties. This group also provides a site for further derivatization, allowing chemists to explore different functionalization strategies. For instance, replacing the hydroxyl group with other oxygen-containing functionalities could lead to new analogs with altered bioavailability and target specificity.
From a synthetic perspective, 3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one represents an excellent building block for exploring novel synthetic pathways. The combination of a dihydropyridine core with multiple reactive sites offers chemists a rich palette of possibilities for constructing complex molecules. Recent reports have highlighted the use of transition metal-catalyzed reactions to functionalize dihydropyridine derivatives efficiently. These methods have enabled the rapid assembly of intricate molecular structures that would be challenging to achieve through traditional organic synthesis techniques.
The pharmacological potential of this compound has not been fully elucidated but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to human diseases. The amino group at the 3-position could interact with acidic residues in biological targets, while the bromine atom could serve as a recognition element for hydrophobic pockets. Such interactions are crucial for modulating binding affinity and selectivity.
Advances in high-throughput screening technologies have made it possible to rapidly assess the biological activity of large libraries of compounds like 3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one. These technologies have accelerated the discovery process by allowing researchers to identify promising candidates with minimal experimental effort. Moreover, computational modeling techniques have become indispensable tools in modern drug discovery pipelines. By integrating experimental data with computational predictions, scientists can design more effective molecular probes and optimize lead compounds for clinical development.
The future prospects for this compound are promising as it represents a unique combination of structural features that could lead to innovative therapeutic agents. Ongoing research is focused on exploring its potential applications in treating neurological disorders and chronic inflammatory conditions. The ability to modify various functional groups within its structure provides chemists with ample opportunities to tailor its properties for specific therapeutic needs.
In conclusion,3-amino--5-bromo--1--2-(propan--2--yoxy)ethyl--1,,4--dihydropyridin--4--one (CAS No.--1566254--75--8) is a structurally intriguing compound with significant potential in pharmaceutical research and development. Its unique combination of functional groups makes it an attractive scaffold for designing novel drugs targeting various human diseases. As our understanding of molecular interactions continues to evolve,this compound is likely to play an important role in shaping future therapeutic strategies.
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